molecular formula C9H7F5N2O2 B2564316 N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide CAS No. 2411278-44-7

N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide

Cat. No. B2564316
M. Wt: 270.159
InChI Key: PPWSHBXYBYJUTM-UHFFFAOYSA-N
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Description

N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide, also known as PFPOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PFPOM is a fluorinated oxazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is based on its ability to inhibit the enzyme N-myristoyltransferase. This enzyme is involved in the co-translational modification of proteins, where a myristoyl group is added to the N-terminus of the protein. This modification is essential for the proper functioning of many proteins, including those involved in signal transduction and membrane trafficking. N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide inhibits this process by binding to the active site of the enzyme, thereby preventing the myristoylation of proteins.

Biochemical And Physiological Effects

N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is its ability to selectively inhibit the enzyme N-myristoyltransferase, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is its toxicity, which can be a concern when using it in in vivo experiments. Therefore, careful consideration should be given to the dosage and administration of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide in laboratory experiments.

Future Directions

There are several directions for future research on N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of N-myristoyltransferase. Another area of research is the investigation of the potential therapeutic applications of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide in various diseases, including cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide in modulating the immune response and its potential use as an anti-inflammatory agent.
Conclusion:
In conclusion, N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has been achieved using various methods, and it has been found to be a potent inhibitor of the enzyme N-myristoyltransferase. N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has various biochemical and physiological effects, including anti-inflammatory properties, making it a potential therapeutic agent for various diseases. While N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has advantages in laboratory experiments, its toxicity can be a limitation. Further research is needed to develop more potent and selective inhibitors of N-myristoyltransferase and investigate the potential therapeutic applications of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide.

Synthesis Methods

The synthesis of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has been achieved using various methods, including the reaction of 2,2,2-trifluoroethylamine with 3-aminocrotonic acid, followed by cyclization with phosphorus oxychloride, and subsequent reaction with sodium azide. Another method involves the reaction of 2,2,2-trifluoroethylamine with 3-aminocrotonic acid, followed by cyclization with phosphorus oxychloride, and subsequent reaction with sodium azide. These methods have been successful in producing N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide with high yields and purity.

Scientific Research Applications

N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme N-myristoyltransferase, which is involved in the post-translational modification of proteins. N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has also been shown to have antiviral activity against HIV-1 and HCV, as well as antitumor activity against various cancer cell lines.

properties

IUPAC Name

N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5N2O2/c1-2-7(17)15-4-5-3-6(18-16-5)8(10,11)9(12,13)14/h2-3H,1,4H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWSHBXYBYJUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC(=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide

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